molecular formula C17H17FN2O3S B3397301 N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 1021211-07-3

N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No.: B3397301
CAS No.: 1021211-07-3
M. Wt: 348.4 g/mol
InChI Key: BKLHANVIXHODOB-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 1-acetylindoline moiety linked to a 4-fluoro-2-methylbenzenesulfonamide group. This compound likely exhibits biological activity mediated by its sulfonamide pharmacophore, a feature common in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial agents. The acetylated indoline core may influence pharmacokinetic properties such as solubility and metabolic stability, while the fluorine and methyl substituents on the benzene ring could enhance lipophilicity and target binding .

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-11-9-14(18)4-6-17(11)24(22,23)19-15-5-3-13-7-8-20(12(2)21)16(13)10-15/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLHANVIXHODOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline derivative. The indoline derivative is then acetylated, followed by the introduction of the fluorine atom and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and sulfonamide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The compound’s benzenesulfonamide group is shared with several pesticidal and pharmaceutical agents. Key comparisons include:

Compound Core Structure Substituents Reported Use/Activity
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide Benzenesulfonamide + acetylindoline 4-fluoro, 2-methyl on benzene; 1-acetyl on indoline Hypothesized enzyme inhibition
Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) Methanesulfonamide + dichlorofluoro 4-methylphenyl, dimethylamino-sulfonyl Pesticide (fungicide)
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Pyrimidine + methanesulfonamide 4-fluorophenyl, isopropyl, formyl on pyrimidine; N-methyl Specialty chemical (unpublished)
4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Quinolone + benzenesulfonamide Multiple substituents (chloro, fluoro, cyclopropyl, acetamido) Antibacterial candidate
Key Observations:
  • Fluorine Substitution: The 4-fluoro group in the target compound is analogous to tolylfluanid and the quinolone derivative , where fluorine enhances stability and binding.
  • Indoline vs. Heterocycles: Unlike pyrimidine (in ) or quinolone (in ), the acetylindoline moiety may confer unique conformational rigidity or receptor selectivity.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-fluoro and 2-methyl groups likely increase logP compared to unsubstituted benzenesulfonamides, similar to tolylfluanid (logP ~3.5) .
  • Metabolic Stability : Acetylation of the indoline nitrogen may reduce oxidative metabolism, as seen in acetylated amines like NAT-1 and NAT-2 ().
  • Solubility : The polar sulfonamide group may counterbalance lipophilicity, but the acetylindoline core could limit aqueous solubility compared to smaller heterocycles (e.g., pyrazinamide derivatives in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide
Reactant of Route 2
N-(1-acetylindolin-6-yl)-4-fluoro-2-methylbenzenesulfonamide

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